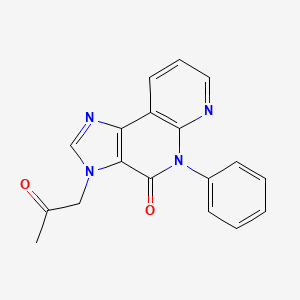

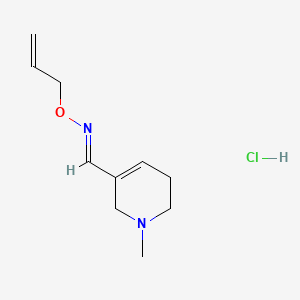

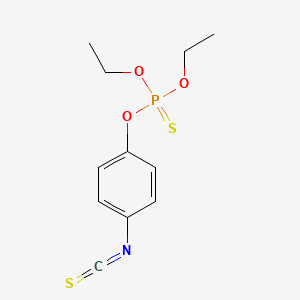

Phosphorothioic acid, O,O-diethyl O-(4-isothiocyanatophenyl) ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

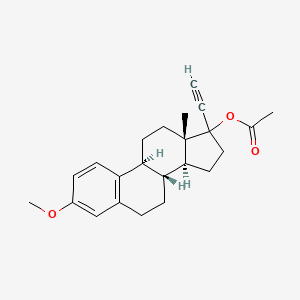

El ácido fosforotioico, éster O,O-dietil O-(4-isotiocianato fenil) es un compuesto organofosforado conocido por sus diversas aplicaciones en varios campos. Este compuesto se caracteriza por la presencia de un grupo fosforotioato y un grupo isotiocianato, lo que lo convierte en una molécula versátil en la síntesis química y las aplicaciones industriales.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del ácido fosforotioico, éster O,O-dietil O-(4-isotiocianato fenil) generalmente implica la reacción del cloruro de dietilfosforotioato con 4-isotiocianato fenol. La reacción se lleva a cabo en presencia de una base, como la trietilamina, para neutralizar el ácido clorhídrico formado durante la reacción. Las condiciones de reacción generalmente incluyen un solvente como diclorometano y un rango de temperatura de 0-5 °C para asegurar una cinética de reacción controlada.

Métodos de producción industrial: La producción industrial de este compuesto sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactivos y solventes de calidad industrial, con un control estricto sobre los parámetros de reacción para garantizar un alto rendimiento y pureza. El producto se purifica luego utilizando técnicas como destilación o recristalización.

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido fosforotioico, éster O,O-dietil O-(4-isotiocianato fenil) experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar óxidos de fosforotioato.

Reducción: Las reacciones de reducción pueden convertir el grupo isotiocianato en un grupo amina.

Sustitución: El grupo éster puede sufrir reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4).

Sustitución: Se pueden utilizar nucleófilos como aminas o alcoholes en condiciones suaves.

Productos principales:

Oxidación: Óxidos de fosforotioato.

Reducción: Derivados de amina.

Sustitución: Varios fosforotioatos sustituidos.

Aplicaciones Científicas De Investigación

El ácido fosforotioico, éster O,O-dietil O-(4-isotiocianato fenil) tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en la síntesis orgánica para introducir grupos fosforotioato.

Biología: Se utiliza en el estudio de la inhibición enzimática, particularmente los inhibidores de la acetilcolinesterasa.

Medicina: Se investiga su posible uso en el desarrollo de productos farmacéuticos, especialmente en el tratamiento de trastornos neurológicos.

Industria: Se utiliza en la producción de pesticidas y herbicidas debido a su eficacia para inhibir vías biológicas específicas.

Mecanismo De Acción

El mecanismo de acción del ácido fosforotioico, éster O,O-dietil O-(4-isotiocianato fenil) implica la inhibición de la acetilcolinesterasa, una enzima crucial para la función nerviosa. El compuesto se une al sitio activo de la enzima, evitando la descomposición de la acetilcolina, lo que lleva a una acumulación de acetilcolina en la hendidura sináptica. Esto da como resultado una transmisión prolongada de señales nerviosas, lo que puede ser beneficioso o perjudicial según el contexto.

Compuestos similares:

- Ácido fosforotioico, éster O,O-dietil O-(2-(etiltio)etil)

- Ácido fosforotioico, éster O-(1,6-dihidro-6-oxo-1-fenil-3-piridazinil) O,O-dietil

- Ácido fosforotioico, éster O-(6-etoxi-2-etil-4-pirimidinil) O,O-dimetil

Comparación: El ácido fosforotioico, éster O,O-dietil O-(4-isotiocianato fenil) es único debido a la presencia del grupo isotiocianato, que imparte una reactividad y actividad biológica distintas. En comparación con compuestos similares, exhibe una mayor especificidad en la inhibición enzimática y ofrece diversas aplicaciones sintéticas debido a sus grupos funcionales reactivos.

Esta descripción general completa destaca la importancia del ácido fosforotioico, éster O,O-dietil O-(4-isotiocianato fenil) en varios dominios científicos e industriales. Su estructura química y reactividad únicas lo convierten en un compuesto valioso para la investigación y la aplicación.

Comparación Con Compuestos Similares

- Phosphorothioic acid, O,O-diethyl O-(2-(ethylthio)ethyl) ester

- Phosphorothioic acid, O-(1,6-dihydro-6-oxo-1-phenyl-3-pyridazinyl) O,O-diethyl ester

- Phosphorothioic acid, O-(6-ethoxy-2-ethyl-4-pyrimidinyl) O,O-dimethyl ester

Comparison: Phosphorothioic acid, O,O-diethyl O-(4-isothiocyanatophenyl) ester is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and biological activity. Compared to similar compounds, it exhibits higher specificity in enzyme inhibition and offers diverse synthetic applications due to its reactive functional groups.

This comprehensive overview highlights the significance of this compound in various scientific and industrial domains. Its unique chemical structure and reactivity make it a valuable compound for research and application.

Propiedades

Número CAS |

84197-34-2 |

|---|---|

Fórmula molecular |

C11H14NO3PS2 |

Peso molecular |

303.3 g/mol |

Nombre IUPAC |

diethoxy-(4-isothiocyanatophenoxy)-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C11H14NO3PS2/c1-3-13-16(18,14-4-2)15-11-7-5-10(6-8-11)12-9-17/h5-8H,3-4H2,1-2H3 |

Clave InChI |

QGFKIHMVYSNACF-UHFFFAOYSA-N |

SMILES canónico |

CCOP(=S)(OCC)OC1=CC=C(C=C1)N=C=S |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.